Tos-PEG10-Tos

Description

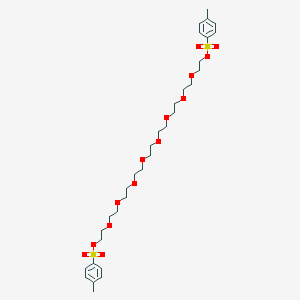

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKNYSIQTXQRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tos Peg10 Tos Elaboration

Established Synthetic Pathways for Tos-PEG10-Tos

The primary method for synthesizing this compound involves the tosylation of nonaethylene glycol. This process can be achieved through direct tosylation or with the aid of catalytic systems.

The direct tosylation of nonaethylene glycol is a fundamental approach to producing this compound. This reaction involves treating nonaethylene glycol with p-toluenesulfonyl chloride (TsCl). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which also acts as a catalyst. The tosyl group (-OTs) is an excellent leaving group, making the resulting this compound a versatile intermediate for nucleophilic substitution reactions.

A general procedure involves dissolving nonaethylene glycol and a base in a suitable solvent, followed by the dropwise addition of p-toluenesulfonyl chloride. The reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete conversion.

Table 1: Typical Reagents and Solvents for Direct Tosylation

| Reagent/Solvent | Function |

|---|---|

| Nonaethylene Glycol | Starting diol |

| p-Toluenesulfonyl Chloride (TsCl) | Tosylating agent |

| Pyridine or Triethylamine | Base and catalyst |

Various catalytic systems can be employed to enhance the efficiency and selectivity of the tosylation reaction.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) can be beneficial, particularly in biphasic reaction systems. While not extensively documented specifically for this compound, the principle of using PTCs in similar tosylation reactions suggests potential applicability.

Silver Oxide: For selective monotosylation of symmetrical diols, a system using silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) has been reported. mdpi.com This method, while aimed at producing monofunctionalized PEGs, highlights the use of inorganic catalysts to control the degree of substitution. Adapting this for ditosylation would require stoichiometric adjustments.

4-Dimethylaminopyridine (B28879) (DMAP): An improved protocol for preparing PEG ditosylates utilizes 4-dimethylaminopyridine (DMAP) as a catalyst in conjunction with triethylamine. researchgate.net However, it is noted that PEG(OTs)₂ can slowly react with DMAP, leading to a nucleophilic displacement of the tosylate group. researchgate.net

Ultrasound-Promoted Synthesis: An environmentally friendly alternative to traditional methods involves ultrasound-promoted tosylation. This technique has been shown to efficiently tosylate oligo(ethylene glycols) in dichloromethane (B109758) with triethylamine, significantly reducing reaction times without the need for a separate catalyst. researchgate.net

Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high purity and yield, which are critical for its subsequent applications.

The purity and yield of this compound are highly dependent on the reaction conditions. Key parameters to control include:

Temperature: Maintaining a controlled temperature is essential to prevent side reactions.

Stoichiometry: The molar ratio of nonaethylene glycol to p-toluenesulfonyl chloride must be carefully controlled to favor the formation of the ditosylated product over the monotosylated intermediate.

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

Table 2: Impact of Reaction Parameters on Synthesis Outcome

| Parameter | Effect on Purity and Yield |

|---|---|

| Temperature | Higher temperatures can lead to side reactions and decreased purity. |

| TsCl Stoichiometry | An excess of TsCl can lead to the formation of byproducts, while insufficient TsCl results in incomplete reaction. |

| Solvent Polarity | Affects the solubility of reagents and can influence the reaction pathway. |

One study on the tosylation of cellulose (B213188) highlighted that optimizing reaction time, molar ratio, and temperature was key to maximizing the degree of substitution. mdpi.com These principles are directly applicable to the synthesis of this compound.

Several side reactions can occur during the synthesis of this compound, leading to impurities that can be difficult to remove.

Formation of Monotosylated Product: Incomplete reaction can result in a mixture of the desired ditosylate, the monotosylated intermediate, and unreacted nonaethylene glycol.

Formation of Chlorinated Byproducts: The use of p-toluenesulfonyl chloride can lead to the formation of chlorinated PEG derivatives.

Hydrolysis: The presence of water can lead to the hydrolysis of the tosylating agent and the product. Therefore, carrying out the reaction under anhydrous conditions is often necessary.

To mitigate these issues, strategies such as performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and using anhydrous solvents are employed. Purification techniques like column chromatography are often necessary to isolate the pure this compound from the reaction mixture. evitachem.com

Considerations for Large-Scale Synthesis of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges.

Cost-Effectiveness: The cost of reagents, particularly p-toluenesulfonyl chloride and high-purity nonaethylene glycol, becomes a significant factor.

Process Safety: Handling large quantities of reagents like pyridine and p-toluenesulfonyl chloride requires stringent safety protocols.

Purification: Chromatographic purification, which is feasible on a lab scale, can be expensive and challenging to implement for large quantities. Alternative purification methods such as precipitation and recrystallization may need to be developed and optimized. evitachem.com

Reaction Control: Maintaining precise control over reaction parameters like temperature and mixing in large reactors is more complex.

Research into chromatography-free synthesis methods for monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates offers insights into potential strategies for large-scale production. rsc.orgrsc.org These methods often rely on liquid-liquid extraction to isolate the product, which is more amenable to industrial-scale operations. rsc.org Furthermore, an improved large-scale synthesis of PEG-peptides that avoids preparative HPLC by using low-pressure cation-exchange chromatography demonstrates a move towards more scalable purification techniques. nih.gov

Compound Information

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Nonaethylene Glycol | - |

| p-Toluenesulfonyl Chloride | TsCl |

| Pyridine | - |

| Triethylamine | TEA |

| Dichloromethane | DCM |

| Tetrahydrofuran | THF |

| Silver Oxide | Ag₂O |

| Potassium Iodide | KI |

| 4-Dimethylaminopyridine | DMAP |

Mechanistic Investigations of Tos Peg10 Tos Reactivity

Nucleophilic Substitution Reactions with Tos-PEG10-Tos

This compound is highly reactive in nucleophilic substitution (SN2) reactions, which are crucial for modifying the PEG backbone . The tosyl group is recognized as a very good leaving group for these reactions broadpharm.comcenmed.comnanosoftpolymers.com.

The tosylate group (-OTs) is an excellent leaving group because the p-toluenesulfonate anion, once displaced, is highly resonance-stabilized youtube.comsolubilityofthings.com. This stability reduces the basicity of the leaving group, making it a favorable participant in substitution reactions masterorganicchemistry.comlibretexts.org. In an SN2 reaction, the nucleophile attacks the electrophilic carbon center from the backside, directly opposite to the departing tosylate group ucsd.eduyoutube.commasterorganicchemistry.com. This concerted, one-step mechanism leads to an inversion of configuration at the reacting carbon center if it is chiral ucsd.edumasterorganicchemistry.com. The process involves a bimolecular attack where the nucleophile forms a new bond simultaneously as the tosylate bond breaks solubilityofthings.comyoutube.com.

The efficiency of SN2 reactions involving this compound is significantly influenced by the characteristics of the attacking nucleophile. Strong nucleophiles, which are typically more electron-dense and reactive, accelerate SN2 reactions solubilityofthings.comlibretexts.org. Examples of effective nucleophiles include amines, thiols, and azides broadpharm.commdpi.com.

Key factors influencing nucleophile reactivity include:

Nucleophile Strength: Negatively charged nucleophiles (e.g., OH⁻, CN⁻, RS⁻) are generally stronger and more effective than their neutral counterparts (e.g., H₂O, NH₃, ROH) solubilityofthings.comlibretexts.org.

Steric Hindrance: Less sterically hindered nucleophiles tend to be more reactive in SN2 pathways because the backside attack mechanism is sensitive to steric bulk around the electrophilic carbon libretexts.orgucsd.edulibretexts.org.

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SN2 reactions as they enhance the reactivity of the nucleophile by not solvating it as strongly as protic solvents, thus making it more available for attack youtube.comlibretexts.orgresearchgate.netlibretexts.org.

The following table illustrates the general influence of nucleophile characteristics on SN2 reaction rates with tosylate leaving groups:

| Nucleophile Characteristic | Effect on SN2 Reaction Rate (General Trend) |

| Strength | Stronger nucleophiles increase rate. |

| Steric Hindrance | Less hindered nucleophiles increase rate. |

| Charge | Anionic nucleophiles are generally more reactive than neutral. |

| Solvent (Polarity) | Polar aprotic solvents enhance rate. |

Role of the Poly(ethylene glycol) Spacer in Reaction Efficiency

The poly(ethylene glycol) (PEG) spacer in this compound plays a multifaceted role in its reactivity and utility. The PEG chain, comprising 10 ethylene (B1197577) glycol units, significantly enhances the compound's aqueous solubility and biocompatibility, making it suitable for applications in biological systems and drug delivery broadpharm.comcenmed.combiochempeg.comjenkemusa.comthermofisher.com. This hydrophilic nature allows reactions to be carried out in polar environments, which can be advantageous for many nucleophilic substitutions.

Beyond solubility, the PEG spacer influences reaction efficiency by providing flexibility and potentially affecting the accessibility of the terminal tosylate groups. While longer PEG chains can improve aqueous solubility, they might also, in some cases, reduce reaction efficiency due to increased steric hindrance or altered diffusion rates, especially in certain solvent systems biochempeg.comjenkemusa.comrsc.org. The flexible nature of the PEG chain can also influence the conformational dynamics, which in turn might impact the effective concentration and presentation of the reactive tosylate ends to the nucleophile.

Hydrolytic Stability Profiles and Reaction Environment Control for this compound

The hydrolytic stability of this compound is a critical consideration for its handling, storage, and application, particularly in aqueous environments. The compound exhibits moderate stability in aqueous solutions, with its hydrolysis rate being dependent on pH . For instance, at 25°C, the reported half-life for this compound is approximately 48 hours at pH 7.4, decreasing to 12 hours at pH 9.0 . This suggests that more alkaline conditions accelerate the hydrolysis of the tosylate ester linkage.

Control over the reaction environment, including pH, temperature, and solvent, is crucial to optimize desired substitution reactions and prevent premature degradation of the tosylate groups. While the tosylate group on PEG, once formed, does not hydrolyze at an observable rate at room temperature, excess tosyl chloride (a common reagent for tosylation) can hydrolyze slowly rsc.org. Therefore, careful control of reaction conditions during synthesis and subsequent transformations is essential to maintain the integrity of the tosylate functionality.

An illustrative table of hydrolytic stability:

| pH | Temperature (°C) | Half-Life (Approximate) |

| 7.4 | 25 | 48 hours |

| 9.0 | 25 | 12 hours |

Comparative Reactivity Analysis within the Tos-PEGn-Tos Series

This compound is a member of the Tos-PEGn-Tos series, where 'n' represents the number of ethylene glycol repeating units. Understanding the comparative reactivity within this series provides insights into how the PEG chain length influences the chemical behavior of the terminal tosylate groups.

The length of the PEG chain can influence both the physical properties and the reactivity of the tosylate end groups.

Solubility and Steric Effects: Longer PEG chains (e.g., Tos-PEG22-Tos) generally lead to improved aqueous solubility . However, excessively long chains might introduce steric hindrance, potentially reducing the efficiency or rate of nucleophilic substitution reactions by impeding the approach of the nucleophile to the tosylate-activated carbons interchim.fr.

Reaction Rates: Research indicates that shorter PEG chains (e.g., Tos-PEG4-Tos) may exhibit faster nucleophilic substitution rates compared to longer ones . This could be attributed to a combination of factors, including reduced steric hindrance, different solvation effects, or altered distribution of the polymer at the organic-aqueous interface where reactions might occur rsc.org.

Accessibility: The flexibility and hydrodynamic volume of the PEG chain can affect the effective concentration and accessibility of the reactive end groups. While a longer chain offers more flexibility, it might also lead to chain entanglement or self-shielding effects that could subtly alter reactivity.

The general trend observed in the Tos-PEGn-Tos series regarding reactivity and solubility can be summarized as follows:

| PEG Chain Length ('n') | Nucleophilic Substitution Rate (General Trend) | Aqueous Solubility (General Trend) |

| Shorter (e.g., n=4) | Faster | Lower |

| Longer (e.g., n=22) | Potentially Slower (due to steric hindrance) | Higher |

Applications of Tos Peg10 Tos in Advanced Chemical Synthesis

Tos-PEG10-Tos as a Versatile Bifunctional Reagent

This compound is recognized as a versatile bifunctional reagent due to the presence of two identical, highly reactive tosyl groups at each end of its polyethylene (B3416737) glycol chain nih.gov. A bifunctional reagent is a molecule possessing two reactive functional groups, allowing it to bridge or link two other molecules or sites. In this compound, the tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions nih.govchem960.com. This reactivity allows for the attachment of various nucleophiles, enabling the synthesis of diverse derivatives tailored for specific applications nih.gov.

The polyethylene glycol (PEG) spacer, consisting of 10 ethylene (B1197577) glycol units, imparts hydrophilicity and enhances the compound's solubility in aqueous media, which is crucial for applications in biological systems nih.gov. The PEG chain also contributes to improved stability and reduced immunogenicity when conjugated to biomolecules chem960.com. This combination of reactive termini and a biocompatible spacer makes this compound a valuable tool in drug delivery systems, polymer chemistry, and bioconjugation nih.govchem960.com.

| PEG Length (n) | Tosylate Reactivity (k, M⁻¹s⁻¹) | Solubility (H₂O, mg/mL) |

| PEG5-Tos | 1.2 × 10⁻³ | 120 |

| PEG10-Tos | 0.9 × 10⁻³ | 250 |

| PEG20-Tos | 0.6 × 10⁻³ | 480 |

Derivatization Strategies Utilizing this compound

The tosyl groups on this compound are highly susceptible to nucleophilic substitution (SN2) reactions, making them ideal for diverse derivatization strategies nih.gov. These reactions are fundamental for introducing new functionalities onto the PEG backbone, enabling its conjugation to various target molecules.

The formation of azide (B81097) derivatives from this compound is a common and highly efficient derivatization strategy. This reaction typically involves the nucleophilic substitution of the tosyl groups with azide ions, commonly supplied by sodium azide (NaN₃) nih.gov. The reaction is often carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, typically ranging from 60–80°C nih.gov.

The general reaction can be represented as: this compound + 2 NaN₃ → N₃-PEG10-N₃ + 2 NaOTs

The resulting Azido-PEG10-azide compound is a valuable intermediate, particularly in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions allow for the efficient and selective conjugation of the PEG linker to molecules containing alkyne, DBCO, or BCN groups, which is highly beneficial in bioconjugation and the synthesis of complex molecular probes.

Amine derivatives of PEG can be formed directly from this compound through nucleophilic substitution with appropriate amine-containing nucleophiles nih.gov. Alternatively, amine derivatives can be generated indirectly by first forming azide derivatives, followed by a reduction step. Azide-terminated PEG compounds can be readily converted to amine-terminated PEGs through various reduction methods, such as hydrogenation or Staudinger reduction.

The resulting amine-functionalized PEG derivatives are highly versatile and are widely used in bioconjugation strategies. Primary amines can react with activated carboxyl acids or N-hydroxysuccinimide (NHS) esters to form stable amide bonds, which are crucial for attaching PEG to proteins, peptides, antibodies, and other biomolecules. This derivatization is fundamental in developing drug delivery systems, protein engineering, and surface modification applications chem960.com.

Design of Cleavable Linkers Incorporating this compound

The strategic incorporation of this compound, or its derived PEG10 spacers, into cleavable linkers is a significant area in advanced chemical synthesis, particularly in the development of antibody-drug conjugates (ADCs) and other targeted delivery systems. Cleavable linkers are designed to release their payload (e.g., a therapeutic agent) under specific physiological conditions, often within the target cell or tissue microenvironment.

While this compound itself provides a stable, non-cleavable PEG spacer, its utility in cleavable linker design lies in its ability to be readily modified to introduce cleavable functionalities. The tosyl groups can be replaced with other reactive groups that can then be used to attach cleavable moieties. For instance, recent studies explore the use of PEG spacers in stimuli-responsive drug delivery systems, where the tosyl groups are replaced with pH- or redox-sensitive linkers nih.gov. An example includes conjugation with glutathione-responsive disulfide bonds, enabling tumor-specific drug release nih.gov.

Tos Peg10 Tos in Polymer Science and Macromolecular Engineering

Polymer Functionalization via Tos-PEG10-Tos

This compound is a valuable reagent for modifying polymeric structures, allowing for the introduction of enhanced functionalities. fishersci.ca Its utility stems from the highly reactive tosyl groups, which readily participate in nucleophilic substitution (SN2) reactions. fishersci.ca

Post-Polymerization Modification Techniques

Post-polymerization modification involves altering the chemical structure of a pre-existing polymer. This compound is particularly effective in this domain due to the excellent leaving group capability of its tosyl moieties. fishersci.ca These groups can be displaced by various nucleophiles, such as amines or thiols, present on the polymer backbone or side chains. fishersci.ca This allows for the precise attachment of the PEG10 segment, thereby modifying the polymer's properties after its initial synthesis. The versatility of SN2 reactions with tosyl groups makes this compound an ideal candidate for such modifications. fishersci.ca

Introduction of Functionality into Polymeric Materials

The introduction of functionality into polymeric materials using this compound derivatives can lead to polymers with tailored properties for specific applications. The PEG spacer enhances the material's aqueous solubility and biocompatibility. fishersci.ca By reacting this compound with other molecules, researchers can graft PEG chains onto polymers, which can, in turn, reduce non-specific protein adsorption and improve the polymer's interaction with biological systems. This approach facilitates the creation of complex polymeric architectures with enhanced functionalities, suitable for various advanced materials and biomedical applications. fishersci.ca

Synthesis of Hydrogels Utilizing this compound Derivatives

This compound derivatives serve as crucial precursors in the synthesis of hydrogels, particularly those based on polyethylene (B3416737) glycol. Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water, making them suitable for applications resembling soft tissues.

Poly(ethylene glycol)-Based Hydrogel Architectures

Poly(ethylene glycol) (PEG)-based hydrogels are widely recognized for their high hydrophilicity, tunable physicochemical properties, and anti-fouling characteristics. The properties of these hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, can be precisely controlled by adjusting the degree of crosslinking and the molecular weight of the PEG chains. Synthetic PEG hydrogels offer advantages over natural hydrogels, including the ability for photopolymerization and easy control over scaffold architecture and chemical compositions.

Crosslinking Mechanisms with this compound as a Precursor

When this compound (or its derivatives) acts as a precursor, the crosslinking primarily occurs through nucleophilic substitution reactions. The terminal tosyl groups react with suitable nucleophilic sites on other polymer chains or crosslinking agents, forming stable covalent bonds and establishing a three-dimensional network. fishersci.ca This process increases the molecular weight of the polymer, generates intermolecular interactions, and interconnects molecules, thereby modifying the material's physicochemical properties. The efficiency and characteristics of hydrogels can be influenced by the crosslinking mechanism, with different mechanisms leading to distinct network structures. For instance, while chain-growth and step-growth polymerization are common crosslinking mechanisms for PEG hydrogels, the choice of mechanism can differentially affect properties like protein release and diffusivity.

Dendrimer Synthesis and PEGylation Strategies with this compound

This compound plays a role in the construction of dendritic macromolecules and in PEGylation strategies, particularly for enhancing the properties of dendrimers. fishersci.ca

Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. This compound can be employed as a versatile linker in the synthesis of these complex molecules, facilitating the attachment of various functional units or acting as a building block in convergent synthesis approaches. fishersci.ca

PEGylation, the process of conjugating polyethylene glycol to other molecules, is a widely adopted strategy to improve the biopharmaceutical and immunological properties of therapeutic agents, including dendrimers. When dendrimers are PEGylated using this compound, the hydrophilic PEG chains enhance their water-solubility and biocompatibility, which are crucial for drug delivery applications. fishersci.ca This modification can lead to several advantages, such as decreased immunogenicity, reduced aggregation, and increased systemic circulation time by altering biodistribution and elimination profiles. The tosyl groups of this compound allow for efficient conjugation to nucleophilic groups on the dendrimer's surface, enabling the creation of well-defined PEGylated dendrimer conjugates with tailored properties. fishersci.ca

Key Parameters for this compound Synthesis Optimization fishersci.ca

| Parameter | Optimal Range (Tosylation Step) | Analytical Method |

| Reaction Temperature | 0–5°C | Thermocouple monitoring |

| Solvent | Anhydrous DMF or THF | Karl Fischer titration |

| Stoichiometry | 2.2:1 (Tosyl:PEG10 diol) | NMR integration |

| Yield | 85–92% (after crystallization) | N/A |

Comparative Reactivity and Solubility of PEG-Tosylates fishersci.ca

| PEG Length (n) | Tosylate Reactivity (k, M⁻¹s⁻¹) | Solubility (H₂O, mg/mL) |

| PEG5-Tos | 1.2 × 10⁻³ | 120 |

| PEG10-Tos | 0.9 × 10⁻³ | 250 |

| PEG20-Tos | 0.6 × 10⁻³ | 480 |

Note: Longer PEG chains generally reduce reactivity due to steric hindrance but enhance aqueous solubility. fishersci.ca

Hydrolytic Stability of this compound at 25°C fishersci.ca

| pH | Half-Life (25°C) |

| 7.4 | 48 hours |

| 9.0 | 12 hours |

Tos Peg10 Tos in Bioconjugation and Biomolecular Modification Research

Strategies for Bioconjugation Mediated by Tos-PEG10-Tos

This compound, or O,O'-Bis(p-toluenesulfonyl)decaethylene glycol, is a homobifunctional crosslinking reagent. Its utility in bioconjugation stems from the presence of two tosylate (tosyl) groups at either end of a ten-unit polyethylene (B3416737) glycol (PEG) chain. The tosyl group is an excellent leaving group, making the terminal carbon atoms of the PEG chain susceptible to nucleophilic substitution reactions. This reactivity is the basis for its use in covalently linking biomolecules.

Conjugation with Amines and Thiols

The primary strategy for using this compound in bioconjugation involves its reaction with nucleophilic functional groups present in biomolecules, most notably amines and thiols.

Conjugation with Amines: Primary amines, such as the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group of proteins and peptides, can act as nucleophiles. They attack the terminal carbon atom of the this compound molecule, displacing the tosylate group to form a stable secondary amine linkage. Because this compound has two reactive sites, it can be used to crosslink two different amine-containing molecules or to link two sites within the same molecule.

Conjugation with Thiols: The sulfhydryl group of cysteine residues is a potent nucleophile and reacts readily with this compound. nih.gov This reaction results in the formation of a stable thioether bond, displacing the tosylate. This method is highly effective for site-specific modification, as the natural abundance of free cysteine residues in proteins is often low. researchgate.net In proteins with accessible disulfide bonds, a common strategy involves the reduction of the disulfide to yield two free thiol groups, which can then be cross-linked by a bifunctional reagent like this compound. brieflands.com

The reaction mechanism for both processes is a standard nucleophilic substitution (SN2) reaction, where the strength of the nucleophile and the reaction conditions (e.g., pH) influence the rate of conjugation.

Enhancing Biomolecule Stability and Functionality

The covalent attachment of the PEG10 chain from the this compound reagent to a biomolecule, a process known as PEGylation, confers several advantageous properties that enhance its stability and functionality. researchgate.net

Increased Solubility: The hydrophilic nature of the polyethylene glycol chain can significantly increase the aqueous solubility of modified biomolecules, which is particularly beneficial for hydrophobic peptides or proteins. nih.gov

Improved Stability: The PEG chain acts as a protective layer, sterically hindering the approach of proteolytic enzymes, thereby increasing the biomolecule's resistance to enzymatic degradation and extending its circulating half-life. brieflands.comresearchgate.net

Reduced Immunogenicity: By masking surface epitopes on a protein, PEGylation can reduce its recognition by the immune system, lowering the potential for an immunogenic response. nih.govyoutube.com

Altered Pharmacokinetics: The increased hydrodynamic volume of the PEGylated biomolecule slows its renal clearance, leading to a longer retention time in the body. brieflands.comnih.gov

These enhancements collectively improve the therapeutic potential and research utility of the modified biomolecule.

Application of this compound in Proteolysis-Targeting Chimeras (PROTACs) as Molecular Tools

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.combmglabtech.com A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.govnih.gov

This compound serves as a PEG-based linker used in the synthesis of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com As a homobifunctional linker, it can be sequentially reacted with intermediates bearing the E3 ligase ligand and the target protein ligand to assemble the final PROTAC molecule. The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. nih.gov

The inclusion of a PEG linker like PEG10 offers distinct advantages in PROTAC design:

Solubility Enhancement: The PEG chain improves the solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and drug-like properties. biochempeg.com

Modulation of Permeability: The hydrophilic nature of the PEG linker can influence the cell permeability of the PROTAC. biochempeg.com

Optimal Length: The length of the linker is crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govbiochempeg.com PEG-based linkers allow for systematic variation in length to optimize degradation efficiency. biochempeg.com

Below is a table summarizing the key properties and considerations of PEG linkers in PROTAC development.

| Property | Description | Impact on PROTAC Function |

| Composition | Composed of repeating ethylene (B1197577) glycol units. | Imparts hydrophilicity, improving solubility in aqueous environments. precisepeg.combiochempeg.com |

| Flexibility | The ether linkages provide significant rotational freedom. | Allows the two ligands to adopt an optimal orientation for ternary complex formation. precisepeg.com |

| Length | Can be systematically varied by changing the number of PEG units. | Critically influences the stability of the ternary complex and degradation efficiency. nih.govbiochempeg.com |

| Biocompatibility | Generally considered biocompatible and non-immunogenic. | Reduces the potential for adverse effects of the PROTAC molecule. precisepeg.com |

Development of Poly(ethylene glycol)-Modified Biomolecules

The modification of biomolecules with polyethylene glycol, or PEGylation, is a widely established technique to improve the pharmacological properties of therapeutic proteins and peptides. brieflands.comnih.gov this compound is a reagent that facilitates this process through the covalent attachment of a discrete, ten-unit PEG chain.

As a homobifunctional reagent, this compound is particularly suited for cross-linking applications. It can be used to create intramolecular bridges, for instance, by linking two cysteine residues within a single protein chain after the reduction of a disulfide bond. brieflands.com This can help to stabilize the protein's tertiary structure. Alternatively, it can be used for intermolecular conjugation, linking two separate protein molecules together to form dimers or larger complexes.

The development of PEGylated biomolecules involves several strategic considerations where reagents like this compound play a role. The choice of conjugation strategy depends on the desired outcome for the final product.

The table below outlines common PEGylation strategies and their characteristics.

| Strategy | Target Residue(s) | Reagent Type | Outcome |

| N-terminal PEGylation | N-terminal α-amino group | Heterobifunctional PEG | Site-specific modification, preserving activity by avoiding modification of active-site lysines. |

| Lysine PEGylation | ε-amino groups of Lysine | Heterobifunctional PEG | Can result in a heterogeneous mixture of products due to multiple lysine residues. |

| Sulfhydryl PEGylation | Thiol group of Cysteine | Heterobifunctional PEG | Highly site-specific due to the low abundance of free cysteines. researchgate.net |

| Disulfide Bridge PEGylation | Two Cysteine residues from a reduced disulfide bond | Homobifunctional PEG (e.g., this compound) | Creates a stable bridge within the protein, potentially enhancing structural stability. brieflands.com |

The use of a discrete PEG linker like this compound, which has a defined molecular weight and length, is advantageous over traditional polydisperse PEG polymers, as it leads to a more homogeneous and well-characterized final conjugate, which is a significant benefit for therapeutic applications.

Analytical and Computational Approaches for Tos Peg10 Tos Research

Spectroscopic Characterization of Tos-PEG10-Tos Reactions

Spectroscopic methods are fundamental to the analysis of this compound, providing detailed information about its structure and the progress of reactions involving it.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the synthesis and subsequent reactions of this compound. Both ¹H and ¹³C NMR are used to confirm the successful tosylation of the polyethylene (B3416737) glycol (PEG) backbone and to follow its transformations.

In a typical ¹H NMR spectrum of this compound, characteristic signals confirm the structure. For instance, triplet peaks around δ 2.4 ppm are indicative of the tosyl methyl group, while the methylene (B1212753) protons of the PEG backbone appear as a multiplet in the δ 3.6–3.8 ppm region. The disappearance of the hydroxyl proton signal and the appearance of aromatic protons from the tosyl group further confirm the reaction's completion.

Online and benchtop NMR spectroscopy have emerged as powerful techniques for real-time reaction monitoring. bruker.commagritek.commagritek.com By circulating the reaction mixture through an NMR spectrometer, researchers can track the consumption of reactants and the formation of products and intermediates without the need for sampling. magritek.comosf.ioresearchgate.net This is particularly useful for optimizing reaction conditions and for studying reaction kinetics. For example, the conversion of a hydroxyl group to a tosylate can be followed by observing the shift in the adjacent methylene protons. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound and Related Species

| Functional Group | Typical Chemical Shift (δ, ppm) | Compound |

| Tosyl-CH₃ | ~2.4 | This compound |

| PEG Backbone (-CH₂CH₂O-) | ~3.6-3.8 | This compound |

| Aromatic Protons (Tosyl) | ~7.3-7.8 | This compound |

| Hydroxyl Proton (-OH) | Variable | PEG10 Diol |

Mass spectrometry (MS) is crucial for verifying the molecular weight of this compound and its derivatives. acs.org Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are the most commonly employed techniques. acs.orgacs.org

ESI-MS is particularly useful for analyzing the products of reactions where this compound is used as a linker, providing accurate mass measurements that help confirm the identity of the synthesized molecules. mit.edu For instance, in the synthesis of neurotransmitter-responsive nanosensors, ESI-MS was used to confirm the successful conjugation of various moieties to the this compound linker. mit.edu

MALDI-TOF MS is well-suited for the characterization of polymers and can be used to determine the molecular weight distribution of PEG derivatives. bath.ac.ukfrontiersin.orgnih.govresearchgate.net This technique allows for the absolute measurement of the molecular weight of individual polymer chains, which is essential for assessing the purity of the starting PEG material and the final this compound product. bath.ac.uk The sample preparation for MALDI-TOF MS is critical, and often involves using a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) and a cationizing agent. bath.ac.uk

Table 2: Common Mass Spectrometry Techniques for this compound Analysis

| Technique | Information Provided | Typical Application |

| ESI-MS | Precise molecular weight of reaction products. | Confirming conjugation of molecules to this compound. mit.edu |

| MALDI-TOF MS | Molecular weight and molecular weight distribution of polymers. | Assessing purity and polydispersity of PEG starting material and this compound. bath.ac.ukscielo.br |

Chromatographic techniques are vital for monitoring the progress of the synthesis of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the course of a reaction. acs.orgicm.edu.plrsc.orgolemiss.edu By spotting the reaction mixture on a TLC plate at different time points, the disappearance of the starting materials and the appearance of the product can be visualized. rsc.orgolemiss.edu For example, in the tosylation of a PEG derivative, the consumption of the starting alcohol can be monitored by TLC. rsc.org

High-Performance Liquid Chromatography (HPLC) is a more quantitative method used to determine the purity of this compound. Reversed-phase HPLC is often employed to separate the desired product from any unreacted starting materials or byproducts. acs.org HPLC can also be coupled with other detectors, such as a charged aerosol detector (CAD), to characterize PEG compounds that lack a strong UV chromophore. acs.orgthermofisher.com

Advanced Analytical Techniques for Mechanistic Elucidation

Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and predicting its reactivity. While direct mechanistic studies on this compound are not extensively detailed in the provided context, the principles of analyzing similar PEGylation reactions can be applied.

Advanced techniques such as two-dimensional (2D) NMR spectroscopy (e.g., COSY, HSQC, HMBC) can provide detailed structural information and help to identify minor byproducts, offering insights into reaction pathways. osf.io Furthermore, kinetic studies using online NMR or HPLC can help to determine reaction orders and activation parameters, which are key components of mechanistic understanding. bruker.com Isotope labeling studies, where specific atoms are replaced with their isotopes, can also be a powerful tool to trace the fate of different parts of the molecule during a reaction.

Computational Modeling and Theoretical Studies of this compound Reactivity

Computational methods are increasingly used to complement experimental studies by providing insights into the structure, dynamics, and reactivity of molecules like this compound at an atomic level. nih.gov

Molecular dynamics (MD) simulations can be employed to study the conformational behavior of this compound and its interaction with other molecules. mdpi.comresearchgate.netnih.govnih.govresearchgate.net By simulating the movement of atoms over time, MD can reveal how the flexible PEG chain influences the accessibility of the reactive tosyl groups. mdpi.comnih.govresearchgate.net

For PEG-containing molecules, MD simulations have shown that the PEG chain can adopt various conformations, from extended to coiled, depending on the solvent and its interactions with other molecules. researchgate.netnih.gov These simulations can help predict how this compound might behave in a complex biological environment, for example, by modeling its interactions with proteins or cell membranes. nih.govresearchgate.net The choice of force field is critical for the accuracy of these simulations. researchgate.netnih.gov

Table 3: Computational Approaches in this compound Research

| Computational Method | Information Provided | Potential Application for this compound |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, interaction with other molecules. | Predicting reactivity and accessibility of tosyl groups, understanding interactions in biological systems. |

Quantum Chemical Calculations

Theoretical investigations into p-toluenesulfonic acid and its corresponding anion, the p-toluenesulfonate group, have been conducted using various levels of theory, including Hartree-Fock (HF) and DFT methods like B3LYP with basis sets such as 6-31+G(d,p). nih.gov These calculations are instrumental in determining optimized molecular geometries, including key bond lengths and angles, which are crucial for understanding the steric and electronic environment around the reactive sulfonate ester linkage in this compound.

Similarly, computational studies on PEG oligomers have explored their conformational landscape, fragmentation energetics, and electronic characteristics. core.ac.uk DFT calculations have been employed to understand the influence of the polymer chain length on properties such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is a key indicator of chemical reactivity and stability. rsc.orgmdpi.com

By combining the findings from computational studies on both the tosyl group and PEG chains, a detailed picture of the quantum chemical properties of this compound can be constructed. These calculations help in understanding the molecule's behavior in chemical reactions, where the tosyl groups act as excellent leaving groups.

Detailed Research Findings

Molecular Geometry Optimization:

Quantum chemical calculations provide optimized geometries that correspond to the lowest energy conformation of a molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles for the entire structure. Based on studies of related molecules, representative calculated values for the key structural parameters of the p-toluenesulfonyl group are presented below. researchgate.netuq.edu.auiucr.org The geometry around the sulfur atom in the tosyl group deviates from a perfect tetrahedron due to the presence of the bulky phenyl ring and the electronegative oxygen atoms. researchgate.net

Calculated Bond Lengths for the p-Toluenesulfonyl Group

| Bond | Calculated Bond Length (Å) |

|---|---|

| S=O | ~1.43 - 1.45 |

| S-O (ester) | ~1.58 - 1.60 |

| S-C (aromatic) | ~1.76 - 1.78 |

| C-C (aromatic) | ~1.38 - 1.40 |

| C-H (aromatic) | ~1.08 - 1.09 |

| C-C (methyl) | ~1.50 - 1.52 |

Calculated Bond Angles for the p-Toluenesulfonyl Group

| Angle | Calculated Bond Angle (°) |

|---|---|

| O=S=O | ~119 - 121 |

| O=S-O (ester) | ~105 - 108 |

| O=S-C (aromatic) | ~107 - 109 |

| O(ester)-S-C(aromatic) | ~100 - 103 |

| S-O-C (ester) | ~118 - 121 |

The conformation of the PEG chain is characterized by the dihedral angles of the O-C-C-O and C-O-C-C backbones. Computational studies on PEG oligomers indicate a preference for a helical or zig-zag conformation in the gas phase, although this can be influenced by the surrounding environment. rsc.org

Electronic Properties:

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity. The tosyl group is strongly electron-withdrawing, which polarizes the S-O ester bond, making the tosylate an excellent leaving group in nucleophilic substitution reactions.

Calculated Electronic Properties of Related Compounds

| Compound/Fragment | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-Toluidine p-toluenesulfonate | DFT/B3LYP | -6.125 | -1.157 | 4.968 nih.gov |

| (EG)1-TANI-(EG)1 | DFT/GGA-PBE | - | - | 2.353 rsc.org |

| (EG)2-TANI-(EG)2 | DFT/GGA-PBE | - | - | 2.393 rsc.org |

Note: The values presented are for related molecules and fragments and are intended to be representative of the types of results obtained from quantum chemical calculations. The exact values for this compound would require a dedicated computational study.

The molecular electrostatic potential (MEP) is another useful property derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would show negative potential around the sulfonyl oxygen atoms and the ether oxygens of the PEG chain, while positive potential would be expected around the sulfur atom and the adjacent carbon of the PEG chain, highlighting the sites susceptible to nucleophilic attack.

Emerging Research Directions and Future Perspectives on Tos Peg10 Tos

Development of Stimuli-Responsive Systems from Tos-PEG10-Tos

The creation of "smart" materials that respond to external stimuli is a burgeoning area of research. This compound serves as a valuable precursor in the synthesis of such stimuli-responsive systems, particularly hydrogels and polymers that can react to changes in their environment, such as temperature and pH. keio.ac.jprsc.org

The fundamental principle behind this application lies in the ability to replace the tosylate groups with functionalities that are sensitive to specific triggers. For instance, by reacting this compound with monomers containing thermoresponsive or pH-sensitive groups, researchers can fabricate hydrogels that exhibit controlled swelling or degradation in response to temperature fluctuations or pH shifts. nih.govrsc.org These materials hold significant promise for applications in drug delivery, where the release of a therapeutic agent can be triggered at a specific physiological site characterized by a particular temperature or pH. mdpi.comjchemrev.commdpi.com

Table 1: Examples of Stimuli-Responsive Polymers Derived from Tosylated PEG Precursors

| Precursor | Stimulus | Responsive Functional Group | Potential Application |

| Tos-PEG-N3 | Reduction | Amine | Targeted drug delivery |

| Tos-PEG-COOH | pH | Carboxylate | pH-responsive hydrogels |

| Tos-PEG-SH | Redox | Disulfide | Redox-sensitive drug release |

This table illustrates the potential for creating stimuli-responsive systems by modifying tosylated PEG linkers. The data is representative of synthetic strategies in polymer chemistry.

Novel Applications in Advanced Materials Science

The role of this compound extends beyond stimuli-responsive systems into the broader field of advanced materials science. Its bifunctional nature makes it an effective crosslinking agent, enabling the formation of well-defined polymer networks with tailored properties. researchgate.net The hydrophilic PEG core imparts water solubility and biocompatibility to the resulting materials, making them suitable for a range of biomedical applications. zpeg.net

In the realm of nanotechnology and new materials research, this compound is being explored for the surface functionalization of nanoparticles and the creation of novel biomaterials. zpeg.netnih.gov By attaching specific ligands to the ends of the PEG chain, scientists can design materials with targeted binding capabilities or enhanced biocompatibility. The precise length of the PEG10 spacer allows for controlled spacing between functional moieties, which is crucial for optimizing interactions at the molecular level.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 109635-64-5 broadpharm.com |

| Molecular Formula | C34H54O15S2 zpeg.net |

| Molecular Weight | 766.91 g/mol zpeg.net |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and common organic solvents |

This data is compiled from chemical supplier information and provides a summary of the key physical and chemical properties of the compound.

Integration with Orthogonal Chemical Reactions

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same system without interfering with one another. rsc.org This concept is of paramount importance in the synthesis of complex macromolecules and bioconjugates. This compound is an ideal scaffold for the development of heterobifunctional linkers that can participate in orthogonal reactions.

The synthetic strategy involves the sequential modification of the two tosylate groups. One tosyl group can be replaced with a specific functional group, for example, an azide (B81097), through a nucleophilic substitution reaction. mdpi.com The remaining tosyl group can then be substituted with a different, non-interfering functional group, such as an alkyne. The resulting heterobifunctional PEG linker possesses two distinct reactive handles that can be addressed independently using orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

This approach allows for the precise and controlled assembly of complex architectures, such as antibody-drug conjugates or targeted nanoparticles, where different molecules need to be attached to the same linker with high specificity. researchgate.net The ability to create these sophisticated structures opens up new avenues for the development of advanced therapeutics and diagnostic agents.

Q & A

Q. Key Parameters Table

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 0–5°C (tosylation step) | Thermocouple monitoring |

| Solvent | Anhydrous DMF or THF | Karl Fischer titration |

| Stoichiometry | 2.2:1 (Tosyl:PEG10 diol) | NMR integration |

What analytical techniques are most reliable for characterizing this compound structural integrity?

Basic Research Question

Combine multiple techniques:

- NMR (¹H, ¹³C) : Confirm tosyl group attachment and PEG backbone integrity. Look for triplet peaks at δ 2.4 ppm (tosyl methyl) and δ 3.6–3.8 ppm (PEG methylene) .

- MALDI-TOF MS : Verify molecular weight (expected ~1,000 Da for PEG10 + 2 tosyl groups).

- FT-IR : Detect sulfonate stretches (~1360 cm⁻¹ and 1170 cm⁻¹) .

Discrepancies in data (e.g., unexpected mass shifts) may indicate incomplete tosylation or PEG degradation.

How can contradictory solubility data for this compound in polar solvents be resolved?

Advanced Research Question

Contradictions often arise from batch-to-batch variations in PEG chain length or residual solvents. Design experiments to:

Q. Example Workflow

Synthesize three batches with controlled PEG polydispersity.

Perform solubility assays in DMSO, water, and ethanol.

Statistically analyze variance (ANOVA) to identify batch effects.

What strategies minimize this compound hydrolysis during long-term storage?

Advanced Research Question

Hydrolysis of tosyl groups is pH- and humidity-sensitive. Recommended methods:

- Lyophilization : Store under vacuum with desiccants (e.g., silica gel).

- Buffer Additives : Include 1% trehalose to stabilize sulfonate groups.

- Accelerated Aging Tests : Conduct stability studies at 40°C/75% RH for 6 weeks, monitoring hydrolysis via HPLC .

Q. Experimental Design

- Vary cross-linker concentration (1–5 mol%).

- Compare with alternative cross-linkers (e.g., NHS-PEG-NHS) to benchmark performance.

What are the ethical considerations when using this compound in biomedical applications?

Advanced Research Question

While this compound itself is non-toxic, its byproducts (e.g., toluenesulfonic acid) require scrutiny. Follow protocols:

- Cytotoxicity Assays : Test hydrogels on NIH/3T3 fibroblasts using MTT assays.

- In Vivo Clearance : Track PEG degradation products in murine models via LC-MS.

- Literature Review : Prioritize studies indexed in PubMed or Scopus over non-peer-reviewed platforms .

How can computational modeling predict this compound reactivity in novel chemical environments?

Advanced Research Question

Use molecular dynamics (MD) simulations with software like GROMACS:

- Parameterize force fields for sulfonate and PEG moieties.

- Simulate solvation in ionic liquids or supercritical CO₂ to predict reactivity.

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. Key Outputs

- Activation energy for tosyl group displacement.

- Solvent accessibility of reactive sites.

Methodological Recommendations

- Literature Sourcing : Use Google Scholar with keywords "this compound synthesis," "PEG cross-linking," and "tosylate stability," filtering for articles cited ≥20 times .

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved issues .

- Peer Review Preparation : Align experimental sections with Beilstein Journal guidelines, emphasizing reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.